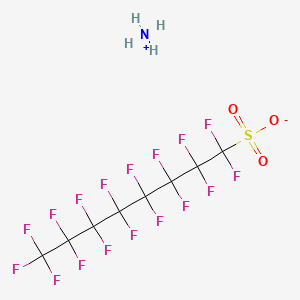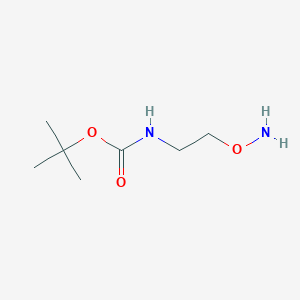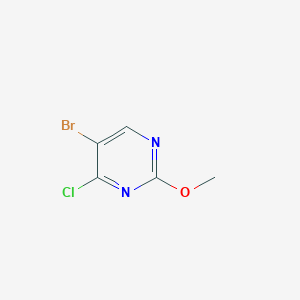
9-Bromo-10-(2-naphthyl)anthracene
概要
説明
9-Bromo-10-(2-naphthyl)anthracene, hereafter referred to as BNA, is a luminescent organic compound that has been synthesized for applications in electroluminescent materials. The compound is characterized by its ability to emit blue and blue-violet light, which is of particular interest for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis Analysis
The synthesis of BNA involves a Suzuki Cross-coupling reaction, which is a palladium-catalyzed cross-coupling process between organic bromides and boronic acids. In the case of BNA, 9-bromo-anthracene is coupled with naphthalene-2-boronic acid to form the desired compound. This method is favored for its high yield and the ability to form complex organic structures with relative ease . Another related compound, 9-(1-naphthyl)-10-(2-naphthyl) anthracene (α,β-ADN), is synthesized using a similar Suzuki coupling reaction, indicating the versatility and reliability of this synthetic approach for substituted anthracenes .
Molecular Structure Analysis
The molecular structure of BNA is confirmed through various spectroscopic techniques including hydrogen-1 nuclear magnetic resonance ((1)H NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-vis) spectroscopy. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is crucial for understanding its electronic and photophysical properties .
Chemical Reactions Analysis
BNA exhibits interesting photophysical behavior, as evidenced by its solvatochromic properties. Solvatochromism refers to the change in the spectral properties of a substance when it is placed in different solvents. BNA's emission spectra show a slight blue shift with increasing solvent polarity, along with changes in the intensity of fluorescence at room temperature. Additionally, the fluorescence of BNA can be quenched by electron donors such as N,N-dimethylaniline (DMA), following the Stern-Volmer equation, which describes the quenching of fluorescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of BNA are closely related to its structure and the electronic interactions within the molecule. The UV-Vis absorption spectra of a related compound, α,β-ADN, consist of two absorption bands, which are attributed to the E band and B band, respectively. The absorption edge is noted at 420 nm, and upon excitation, α,β-ADN emits blue light with a peak at 440 nm, demonstrating its potential as a blue-emitting material for electroluminescent applications . The solvatochromatic properties of another related compound, 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, further highlight the influence of molecular structure on the optical properties of substituted anthracenes .
科学的研究の応用
-
Organic Light Emitting Diodes (OLEDs)
- 9-Bromo-10-(2-naphthyl)anthracene is used in the field of OLEDs . It’s a component of the host material in red organic light-emitting devices . The use of this compound in OLEDs can lead to high efficiency and stability .
- The method of application involves the use of 9,10-di(2-naphthyl)anthracene (ADN) as a wide band gap host material in the devices . Other materials like N,N0-bis(1-naphthyl)-N,N0-diphenyl-1,10-biphenyl-4,40-diamine (NPB) and tris(8-hydroxy-quinoline) aluminum (Alq) are used as hole and electron transport layers, respectively .
- The results show that the emission efficiency and stability of the co-doped ADN-based devices are greatly improved and the turn-on voltage is also decreased .
-
Determination of Amines
-
Building Block and Organic Intermediate
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
特性
IUPAC Name |
9-bromo-10-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFDWYMWOJKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583042 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-(2-naphthyl)anthracene | |
CAS RN |
474688-73-8 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)








![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
